molecular formula C21H16ClN3O4 B15076005 4-[(4-chlorobenzyl)oxy]-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide

4-[(4-chlorobenzyl)oxy]-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B15076005
M. Wt: 409.8 g/mol
InChI Key: CGWGTMDBNWQMMT-YDZHTSKRSA-N
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Description

4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is a complex organic compound that features a benzohydrazide core with substituents that include a 4-chlorobenzyl group and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide typically involves a multi-step process:

    Formation of the Benzohydrazide Core: The initial step involves the reaction of benzohydrazide with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to form 4-[(4-chlorobenzyl)oxy]benzohydrazide.

    Condensation Reaction: The next step is the condensation of 4-[(4-chlorobenzyl)oxy]benzohydrazide with 4-nitrobenzaldehyde under acidic conditions to yield the final product, 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, acidic or basic medium.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

    Reduction: 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-aminophenyl)methylidene]benzohydrazide.

    Oxidation: 4-[(4-carboxybenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a precursor in the production of polymers.

Mechanism of Action

The mechanism of action of 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may participate in redox reactions, while the benzohydrazide core can form hydrogen bonds with target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-aminophenyl)methylidene]benzohydrazide.
  • 4-[(4-carboxybenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide.
  • 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide.

Uniqueness

4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of both a nitro group and a chlorobenzyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C21H16ClN3O4

Molecular Weight

409.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H16ClN3O4/c22-18-7-1-16(2-8-18)14-29-20-11-5-17(6-12-20)21(26)24-23-13-15-3-9-19(10-4-15)25(27)28/h1-13H,14H2,(H,24,26)/b23-13+

InChI Key

CGWGTMDBNWQMMT-YDZHTSKRSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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